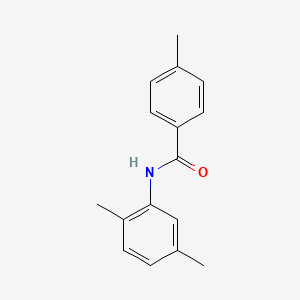

![molecular formula C16H19N3O2 B2502863 ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate CAS No. 1986550-37-1](/img/structure/B2502863.png)

ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is a compound that belongs to the class of imidazo[1,2-b]pyrazole derivatives. These compounds are of interest due to their potential pharmacological properties and their use in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds typically involves multi-component reactions that allow for the construction of complex structures in a single step. For example, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates were synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding the products in moderate to high yields . Although the exact synthesis of ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is not detailed, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds in this class is often confirmed using techniques such as IR, NMR, and single-crystal X-ray diffraction. For instance, the crystal structure of a related compound, 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]pyrazole, was determined to belong to the triclinic system with specific cell parameters . These techniques are crucial for establishing the geometry and conformation of the molecules.

Chemical Reactions Analysis

Compounds with the imidazo[1,2-b]pyrazole moiety can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into a range of derivatives, including pyrano[2,3-c]pyrazole and isoxazolo[3,4-b]pyridine, by treatment with different nucleophilic reagents . This reactivity suggests that ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate could also be a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the crystal packing, hydrogen bonding, and π-π stacking interactions can affect the compound's stability and solubility . The thermal and fluorescence properties of a related compound, ethyl 3,9-dimethyl-7-phenyl-6H-dibenzo[b,d]pyran-6-one-8-carboxylate, indicate good optical properties and thermal stability . These properties are important for the practical applications of these compounds in materials science and pharmaceuticals.

科学的研究の応用

Synthesis and Chemical Reactivity

The chemistry of heterocyclic compounds such as pyrazoles and imidazoles is a significant area of research due to their applications in synthesizing various classes of heterocyclic compounds and dyes. The reactivity of similar compounds makes them valuable as building blocks for the synthesis of heterocyclic compounds like pyrazolo-imidazoles, spiropyridines, spiropyrroles, and others. For instance, 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives are noted for their unique reactivity, offering mild reaction conditions for generating versatile cynomethylene dyes from a wide range of precursors, including amines and phenols (Gomaa & Ali, 2020).

Biological Applications

The exploration of pyrazole carboxylic acid derivatives showcases their significant scaffold structures in heterocyclic compounds due to their varied biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This mini-review highlights the synthesis of pyrazole carboxylic acid derivatives and their biological applications, suggesting a guide for medicinal chemistry research (Cetin, 2020).

Antioxidant Capacity and Assays

Antioxidant capacity assays, such as the ABTS/PP decolorization assay, play a crucial role in evaluating the antioxidant capacity of compounds. Comparative analysis of literature data reveals two principal reaction pathways for antioxidants, highlighting the specific reactions that might bias comparison between antioxidants. Nevertheless, ABTS-based assays are recommended for tracking changes in the same antioxidant system during storage and processing, indicating the relevance of pyrazole derivatives in antioxidant studies (Ilyasov et al., 2020).

Synthesis of Pyrazole Derivatives via Multicomponent Reactions

Recent developments in multicomponent reactions (MCRs) for the synthesis of biologically active molecules containing the pyrazole moiety have gained popularity due to their efficiency and step economy. This review summarizes the articles published from 2015 to date related to various biological activities of pyrazole derivatives obtained via MCR, highlighting the potential of ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate in facilitating the development of new biologically active molecules (Becerra, Abonía, & Castillo, 2022).

将来の方向性

特性

IUPAC Name |

ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2/c1-3-12-14(16(20)21-4-2)15-17-13(10-19(15)18-12)11-8-6-5-7-9-11/h5-9,13,17H,3-4,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGKCCATQFZSNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2CC(NC2=C1C(=O)OCC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d]oxazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2502780.png)

![Methyl 2-[(15S)-10-methyl-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2502781.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate](/img/structure/B2502784.png)

![3-(3-Fluorophenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2502786.png)

![N-[2-(Dimethylamino)pyridin-3-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2502792.png)

![(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2502795.png)

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2502798.png)

![2-(benzo[d]isoxazol-3-yl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone](/img/structure/B2502800.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amino}acetamide](/img/structure/B2502802.png)

![N-[4-(4-Propan-2-ylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2502803.png)